2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester 2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 215175-84-1
VCID: VC20775694
InChI: InChI=1S/C18H17FO4/c1-11(18(21)22-3)14-6-9-16(17(19)10-14)13-4-7-15(8-5-13)23-12(2)20/h4-11H,1-3H3
SMILES: CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(=O)C)F)C(=O)OC
Molecular Formula: C18H17FO4
Molecular Weight: 316.3 g/mol

2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester

CAS No.: 215175-84-1

Cat. No.: VC20775694

Molecular Formula: C18H17FO4

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester - 215175-84-1

Specification

CAS No. 215175-84-1
Molecular Formula C18H17FO4
Molecular Weight 316.3 g/mol
IUPAC Name methyl 2-[4-(4-acetyloxyphenyl)-3-fluorophenyl]propanoate
Standard InChI InChI=1S/C18H17FO4/c1-11(18(21)22-3)14-6-9-16(17(19)10-14)13-4-7-15(8-5-13)23-12(2)20/h4-11H,1-3H3
Standard InChI Key PPSZEZRRJWMPME-UHFFFAOYSA-N
SMILES CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(=O)C)F)C(=O)OC
Canonical SMILES CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(=O)C)F)C(=O)OC

Introduction

2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester is a chemical compound with the molecular formula C18H17FO4C_{18}H_{17}FO_4
and a molecular weight of approximately 316.3 g/mol. This compound belongs to a class of organic compounds known for their diverse applications in pharmaceuticals and materials science, particularly as intermediates in the synthesis of biologically active molecules.

Synthesis Methods

The synthesis of 2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester can be achieved through various organic reactions, typically involving the acylation of biphenyl derivatives followed by esterification processes.

3.1 Example Synthesis Route

A common method involves:

  • Preparation of the biphenyl derivative: Starting from commercially available biphenyls, fluorination can be performed using reagents such as fluorine gas or fluorinating agents.

  • Acetylation: The biphenyl derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.

  • Esterification: Finally, the resulting compound undergoes esterification with propionic acid in the presence of a catalyst to yield the desired methyl ester.

Research Findings and Applications

Recent studies have highlighted the potential biological activities associated with compounds containing similar structural motifs, particularly in medicinal chemistry.

4.1 Biological Activity

Research indicates that derivatives of biphenyl compounds exhibit various pharmacological activities, including anti-inflammatory and anti-cancer properties. For instance, compounds similar to 2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester have been evaluated for their efficacy as inhibitors in specific enzyme pathways relevant to disease conditions.

4.2 Characterization Techniques

Characterization of this compound typically involves techniques such as:

  • Nuclear Magnetic Resonance (NMR): To elucidate structural details.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups present in the molecule.

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